molecular formula C13H10F3N3 B3039284 3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile CAS No. 1006334-26-4

3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile

Cat. No. B3039284
CAS RN: 1006334-26-4
M. Wt: 265.23 g/mol
InChI Key: QDLTWSKWFGKNJA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives have been the topic of interest for researchers across the world because of their wide spectrum of pharmacological activities, including antibacterial, antifungal, antitumor, anticonvulsant, and anti-inflammatory .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazole derivatives are generally synthesized through a variety of methods, including the reaction of chalcones with phenylhydrazine .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be verified using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis .


Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives can be analyzed via Natural Bond Orbital (NBO) calculations . These calculations can help to improve the stability of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined through various methods, including Density Functional Theory (DFT) calculations .

Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

3-(5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile, among other chemical inhibitors, plays a crucial role in the selective inhibition of Cytochrome P450 (CYP) isoforms in human liver microsomes. This specificity is vital for understanding drug metabolism and predicting potential drug-drug interactions (DDIs) during coadministration of multiple drugs. Selective inhibitors help in deciphering the involvement of specific CYP isoforms in drug metabolism, thereby aiding in the safer development and use of pharmaceuticals (Khojasteh et al., 2011).

Synthesis of Heterocyclic Compounds

The compound serves as a building block in the synthesis of heterocyclic compounds. Its reactivity and functional group compatibility make it a valuable precursor in creating pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocyclic structures. This versatility is crucial for developing novel compounds with potential applications in drug development, material science, and chemical synthesis (Gomaa & Ali, 2020).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, including this compound, have been identified as significant anti-inflammatory and antibacterial agents. The presence of the trifluoromethyl group, especially on the pyrazole nucleus, is associated with enhanced activity profiles. This highlights the potential of such compounds in developing new medicinal agents with improved efficacy and minimized side effects (Kaur, Kumar, & Gupta, 2015).

Antifungal Applications

The compound's derivatives have been studied for their antifungal properties, especially against Fusarium oxysporum, a pathogen causing diseases in plants. Understanding the structure-activity relationship (SAR) of such compounds can lead to the development of new antifungal agents, providing a means to combat agricultural losses due to fungal diseases (Kaddouri et al., 2022).

Novel Heteroaromatic Compounds

Research on the synthesis of novel functionalized heteroaromatic compounds, including those derived from this compound, has led to the discovery of new rearrangements and corrected structures of previously assigned molecules. Such studies are essential for advancing organic chemistry and developing new materials and drugs with tailored properties (Moustafa et al., 2017).

Safety and Hazards

The safety and hazards associated with pyrazole derivatives can vary widely depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Pyrazole derivatives continue to be a topic of interest for researchers due to their wide range of potential applications. Future research may focus on synthesizing new derivatives and analyzing their properties to investigate possible applications .

properties

IUPAC Name

3-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3/c14-13(15,16)12-9-11(10-5-2-1-3-6-10)19(18-12)8-4-7-17/h1-3,5-6,9H,4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDLTWSKWFGKNJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NN2CCC#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601198226
Record name 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1006334-26-4
Record name 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-1-propanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006334-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Phenyl-3-(trifluoromethyl)-1H-pyrazole-1-propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601198226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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